2-Prop-1-en-2-ylmorpholine;hydrochloride
Description
Contextualization within the Chemistry of Morpholine (B109124) Derivatives
Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in synthetic and medicinal chemistry. rsc.orgnih.gov Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and corrosion inhibitors. The morpholine ring is considered a "privileged structure" as it can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. researchgate.net
The synthesis of morpholine derivatives is a well-explored area of organic chemistry, with numerous methods available for the construction and functionalization of the morpholine ring. nih.gov These methods allow for the creation of a vast library of substituted morpholines, each with potentially unique biological activities and chemical reactivities. The presence of the nitrogen atom in the morpholine ring allows for the formation of hydrochloride salts, which often enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many applications.
Table 1: Selected Pharmaceutical Agents Containing the Morpholine Moiety
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
|---|---|---|
| Gefitinib | Anticancer | Enhances solubility and metabolic stability |
| Linezolid | Antibiotic | Integral part of the pharmacophore |
Significance of 2-Prop-1-en-2-ylmorpholine;hydrochloride as a Synthetic Building Block
The true value of this compound in contemporary research lies in its potential as a versatile synthetic building block. The morpholine portion of the molecule can be readily incorporated into larger, more complex structures through reactions involving the secondary amine (after deprotonation of the hydrochloride salt). Furthermore, the isopropenyl group offers a reactive site for a wide array of chemical transformations.
This dual functionality allows for a modular approach to synthesis. A researcher could first utilize the reactivity of the isopropenyl group and then employ the morpholine nitrogen in a subsequent step, or vice-versa. This flexibility is highly sought after in the design of efficient and convergent synthetic routes.
Overview of the Isopropenyl Moiety in Heterocyclic Systems
The isopropenyl group, a one-carbon branch with a terminal double bond, is a valuable functional group in organic synthesis. When attached to a heterocyclic ring, it provides a site for various chemical modifications. The double bond can participate in a range of reactions, including:
Addition Reactions: Halogenation, hydrohalogenation, and hydration can introduce new functional groups.
Reduction: Catalytic hydrogenation can saturate the double bond, leading to an isopropyl-substituted heterocycle.
Oxidation: Ozonolysis or dihydroxylation can cleave the double bond or introduce hydroxyl groups.
Polymerization: Under appropriate conditions, the vinyl group can undergo polymerization.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can be used to form new carbon-carbon bonds.
The strategic placement of the isopropenyl group at the 2-position of the morpholine ring in this compound offers a convenient handle for elaborating the molecular structure.
Current Research Landscape for Alkene-Substituted Amines
Alkene-substituted amines are a significant class of organic compounds that serve as key intermediates in the synthesis of a wide range of nitrogen-containing molecules. libretexts.org The development of new methods for the synthesis of these compounds is an active area of research. rsc.orgnih.gov
Current research trends focus on the development of catalytic and atom-economical methods for the synthesis of alkene-substituted amines. libretexts.org These include transition-metal-catalyzed hydroamination and related reactions that allow for the direct addition of an N-H bond across a carbon-carbon double or triple bond. libretexts.org The resulting alkene-substituted amines are then used in a variety of synthetic applications, including the construction of complex natural products and pharmaceutically active compounds.
The study of compounds like this compound contributes to this broader research landscape by providing a specific example of a functionalized alkene-substituted amine with potential for further synthetic elaboration.
Table 2: Representative Reactions of Alkene-Substituted Amines
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Amino alcohol |
| Epoxidation | m-CPBA | Epoxy amine |
| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl-substituted amine |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-prop-1-en-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h7-8H,1,3-5H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYZBDCXPIJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNCCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Prop 1 En 2 Ylmorpholine;hydrochloride
Strategies for Constructing the Morpholine (B109124) Ring System with Propenyl Substitution
The formation of the morpholine ring is a critical step in the synthesis of 2-Prop-1-en-2-ylmorpholine. General strategies for morpholine synthesis can be adapted to incorporate a substituent at the C-2 position. These methods often involve the cyclization of a linear precursor containing the necessary nitrogen, oxygen, and carbon atoms.
Amination and Cyclization Approaches
A primary route to substituted morpholines involves the intramolecular cyclization of an appropriately functionalized amino alcohol. This strategy relies on the formation of a key C-N or C-O bond to close the six-membered ring. One plausible approach begins with a suitably protected amino alcohol precursor. For instance, an N-protected ethanolamine derivative can be reacted with a molecule containing the isopropenyl group and a reactive site for cyclization.
A common method is the reaction of an N-substituted diethanolamine with a dehydrating agent. However, for a C-2 substituted morpholine, the starting materials would need to be more complex. A potential pathway could involve the reaction of an amino alcohol with a substituted epoxide. For example, the reaction of an ethanolamine with an isopropenyl-substituted epoxide could lead to the desired ring system.
Another versatile method is the intramolecular hydroalkoxylation of an unsaturated amino alcohol. This reaction, often catalyzed by a transition metal, can form the morpholine ring with a substituent at the desired position.
Modification of Existing Morpholine Scaffolds
Alternatively, a pre-existing morpholine ring can be functionalized at the C-2 position. This approach is contingent on the availability of a suitable starting morpholine derivative that can be chemically modified. For instance, a morpholine with a carbonyl group at the C-2 position (a morpholin-2-one) could serve as a key intermediate. This intermediate could then be subjected to reactions to introduce the isopropenyl group.
However, the direct C-H functionalization of the morpholine ring at the 2-position is challenging due to the lack of inherent reactivity. Therefore, this approach is generally less favored compared to the construction of the substituted ring from acyclic precursors.
Introduction of the Prop-1-en-2-yl Group
The introduction of the isopropenyl group is a pivotal step in the synthesis. This can be achieved either during the ring formation or by functionalizing a morpholine intermediate. Several classic and modern organic reactions can be employed for this purpose.
Alkene-Forming Reactions (e.g., Wittig-type reactions, eliminations)
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org If a precursor such as 2-acetylmorpholine is available, it can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph3P=CH2), to generate the desired 2-isopropenylmorpholine. libretexts.org The Wittig reagent is typically prepared from the corresponding phosphonium salt by deprotonation with a strong base. libretexts.org
Table 1: Representative Wittig Reaction for Isopropenyl Group Formation
| Starting Material | Reagent | Base | Solvent | Product |
| 2-Acetylmorpholine | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 2-Prop-1-en-2-ylmorpholine |
Elimination reactions provide another viable route to the isopropenyl group. edscl.inscribd.comscribd.commasterorganicchemistry.comlibretexts.org This would typically involve a morpholine derivative with a suitable leaving group at the 2-position of a propyl substituent. For instance, a tertiary alcohol such as 2-(2-hydroxypropan-2-yl)morpholine could undergo acid-catalyzed dehydration to yield 2-isopropenylmorpholine. Alternatively, dehydrohalogenation of a 2-(2-halopropyl)morpholine derivative using a strong base would also lead to the desired alkene. scribd.comscribd.com
Table 2: Elimination Reactions for Isopropenyl Group Synthesis
| Precursor | Reagent/Condition | Reaction Type | Product |
| 2-(2-Hydroxypropan-2-yl)morpholine | H2SO4, heat | Dehydration | 2-Prop-1-en-2-ylmorpholine |
| 2-(2-Bromopropan-2-yl)morpholine | Potassium tert-butoxide | Dehydrohalogenation | 2-Prop-1-en-2-ylmorpholine |
Functional Group Interconversions (e.g., from alkyne precursors)
The isopropenyl group can also be formed through the manipulation of other functional groups. For example, a 2-(prop-1-yn-2-yl)morpholine precursor could potentially be selectively hydrogenated to the corresponding alkene. However, controlling the selectivity to avoid over-reduction to the propyl group can be challenging.
Synthesis of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for amines and is often employed to improve the compound's stability, crystallinity, and water solubility. quora.comlibretexts.org The free base of 2-Prop-1-en-2-ylmorpholine is treated with hydrochloric acid. quora.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent, such as diethyl ether, ethanol, or a mixture of solvents. The hydrochloride salt usually precipitates from the solution and can be isolated by filtration.
The general reaction is as follows:
R₃N + HCl → R₃NH⁺Cl⁻
Where R₃N represents the tertiary amine, in this case, 2-Prop-1-en-2-ylmorpholine. The nitrogen atom of the morpholine ring acts as a base and accepts a proton from the hydrochloric acid. libretexts.org
Table 3: Common Solvents for Hydrochloride Salt Formation
| Solvent | Properties |
| Diethyl ether | Anhydrous, volatile, good for precipitation |
| Ethanol | Anhydrous, can help dissolve the free base |
| Isopropanol | Anhydrous, similar properties to ethanol |
| Dioxane | Anhydrous, aprotic |
The choice of solvent can influence the crystal form and purity of the final product. The resulting 2-Prop-1-en-2-ylmorpholine hydrochloride is typically a crystalline solid.
Acid-Base Reactions and Salt Precipitation
The final step in the synthesis of 2-Prop-1-en-2-ylmorpholine;hydrochloride is the formation of the hydrochloride salt through a classic acid-base reaction. The free base, 2-prop-1-en-2-ylmorpholine, contains a basic secondary amine within its morpholine ring structure. This nitrogen atom has a lone pair of electrons that can readily accept a proton (H⁺) from an acid.
When a solution of 2-prop-1-en-2-ylmorpholine is treated with hydrochloric acid (HCl), the nitrogen atom is protonated, forming a morpholinium cation. The chloride ion (Cl⁻) from the HCl then acts as the counter-ion, resulting in the formation of the ionic salt, this compound.
The reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. researchgate.net A solution of hydrochloric acid, either in a gaseous form or dissolved in an appropriate solvent like isopropanol or diethyl ether, is then added to the solution of the amine.
Upon addition of the acid, the hydrochloride salt, which is generally much less soluble in non-polar organic solvents than its free base counterpart, precipitates out of the solution as a solid. erowid.org This precipitation is the driving force for the completion of the reaction. The resulting solid can then be collected by filtration. The choice of solvent is crucial, as it must be one in which the free base is soluble but the hydrochloride salt is not, to ensure efficient precipitation and high recovery of the product.
Purification and Isolation Techniques for this compound
Once the this compound has been precipitated, it must be isolated and purified to remove any unreacted starting materials, byproducts, or residual solvent.
Isolation: The primary method for isolating the precipitated salt is vacuum filtration . The reaction mixture is passed through a Buchner funnel containing a filter paper. The solid salt is retained on the filter paper, while the solvent and any soluble impurities are drawn through into a collection flask.
To ensure maximum removal of impurities, the collected solid (the "filter cake") is typically washed with a small amount of a cold, non-polar solvent in which the hydrochloride salt has very low solubility, such as cold diethyl ether or hexane. researchgate.net This wash helps to remove any residual soluble impurities that may be adhering to the surface of the crystals without dissolving a significant amount of the product.
Purification: For higher purity, recrystallization is a commonly employed technique. erowid.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether). researchgate.neterowid.org The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving the impurities dissolved in the cold solvent. The slower the cooling process, the larger and purer the crystals that are formed. erowid.org The purified crystals are then collected by filtration.
Drying: After isolation and purification, the final product must be thoroughly dried to remove any residual solvent. This is typically achieved by placing the solid in a vacuum oven at a controlled temperature. The reduced pressure lowers the boiling point of the solvent, facilitating its evaporation and leaving the pure, dry this compound as a crystalline solid.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, the Wittig reaction is the most critical step to optimize. Key parameters that can be adjusted include the choice of base, solvent, temperature, and stoichiometry of the reactants.
Wittig Reaction Optimization: The formation of the phosphorus ylide, the key reagent in the Wittig reaction, requires a strong base to deprotonate the phosphonium salt. The choice of base can significantly impact the reaction's efficiency. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). commonorganicchemistry.com The reactivity of the ylide, and therefore the reaction outcome, can be tuned by the choice of base and reaction conditions.
The solvent plays a critical role in both the formation of the ylide and the subsequent reaction with the ketone. Anhydrous conditions are essential as ylides are strong bases and will react with water. masterorganicchemistry.com Tetrahydrofuran (THF) and diethyl ether are common solvents for Wittig reactions. wikipedia.org
Temperature is another important factor. The formation of the ylide is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions. The subsequent reaction with the ketone may be performed at a similar or slightly higher temperature.
The stoichiometry of the reagents, particularly the ratio of the phosphonium salt and base to the ketone, should be carefully controlled to ensure complete conversion of the starting material.
Below is a hypothetical data table illustrating the optimization of the Wittig reaction for the synthesis of N-Boc-2-prop-1-en-2-ylmorpholine.
Table 1: Optimization of the Wittig Reaction
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi (1.1) | THF | -78 to 25 | 12 | 65 |
| 2 | NaH (1.2) | THF | 0 to 25 | 24 | 58 |
| 3 | t-BuOK (1.2) | THF | 0 to 25 | 18 | 72 |
| 4 | n-BuLi (1.1) | Diethyl Ether | -78 to 25 | 12 | 62 |
| 5 | t-BuOK (1.2) | THF | -10 to 25 | 18 | 75 |
Based on these hypothetical results, the optimal conditions for this step would be the use of potassium tert-butoxide as the base in tetrahydrofuran, with the reaction proceeding at 0 to 25 °C for 16 hours, leading to the highest yield.
Salt Formation Optimization: For the final salt formation step, optimization typically involves the choice of solvent to maximize the precipitation of the hydrochloride salt. The concentration of the hydrochloric acid solution and the rate of addition can also be adjusted to control the crystal size and purity of the final product. A slower addition of acid can lead to the formation of larger, more easily filterable crystals.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Prop 1 En 2 Ylmorpholine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific chemical shifts, coupling constants, and correlation signals for 2-Prop-1-en-2-ylmorpholine;hydrochloride are not available in the reviewed literature. A detailed analysis for each subsection below is therefore precluded.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR spectrum or corresponding data (chemical shifts, multiplicities, coupling constants) for this compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
No experimental ¹³C NMR spectrum or a list of chemical shifts for the distinct carbon environments in this compound was found.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Data from two-dimensional NMR experiments, which are essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure, are not available for this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
A detailed analysis of the vibrational modes of this compound is not possible as no experimental IR spectrum has been found. This includes the characteristic absorption bands for the morpholine (B109124) ring, the C=C double bond of the isopropenyl group, and the N-H⁺ stretch of the hydrochloride salt.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Information on the mass spectrometry of this compound, including the molecular ion peak and the characteristic fragmentation pattern, is not available in the searched databases.
X-ray Crystallography for Solid-State Structure Determination
No published crystal structure for this compound was found. Consequently, critical data regarding its solid-state conformation, bond lengths, bond angles, and crystal packing are unknown.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed research findings, including data tables on the UV-Vis spectroscopic properties of this compound, are not available in the reviewed literature. This includes information regarding its maximum absorption wavelength (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) that would be characteristic of its molecular structure. Such data is essential for confirming the presence of chromophores within the molecule and for quantitative analysis in solution.
Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)
Similarly, there is a lack of published, detailed methods for the purity assessment of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Specifics of analytical methods, including the type of column, mobile phase composition, flow rate, detection wavelength for HPLC, or the temperature program and detector type for GC, have not been documented for this particular compound. These methods are crucial for determining the purity of a substance and for identifying and quantifying any potential impurities.
Computational Chemistry and Theoretical Investigations of 2 Prop 1 En 2 Ylmorpholine;hydrochloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Prop-1-en-2-ylmorpholine;hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional shape (geometry optimization). This would involve calculating the molecule's energy for various arrangements of its atoms and identifying the geometry with the lowest energy. Furthermore, a conformational analysis would identify other stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them. For the morpholine (B109124) ring, this would likely involve identifying chair and boat conformations and determining their relative stabilities.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. A computational study would provide the energy values for these orbitals and visualize their spatial distribution, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a common approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. A theoretical study on this compound would provide predicted ¹H and ¹³C NMR chemical shifts. These calculated values can be compared with experimental data to confirm the molecular structure and assign specific signals in the NMR spectrum to individual atoms in the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict and understand how a molecule will interact with other molecules. The MEP surface is color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms of the morpholine ring and positive potential near the hydrogen atoms, particularly the one associated with the hydrochloride.
Investigation of Intermolecular Interactions in the Hydrochloride Salt
In the solid state, the hydrochloride salt of 2-Prop-1-en-2-ylmorpholine would form a crystal lattice with specific intermolecular interactions. Computational studies can be used to identify and characterize these interactions, which are crucial for understanding the physical properties of the salt. For this compound, the primary intermolecular interactions would likely be hydrogen bonds between the protonated morpholine nitrogen (N-H⁺) and the chloride anion (Cl⁻), as well as potentially weaker C-H···Cl and C-H···O interactions. The strength and geometry of these interactions would be determined through the calculations.
Reaction Mechanism Studies of Proposed Synthetic Pathways for this compound
Due to the limited availability of direct computational studies on the synthesis of this compound, this section will focus on a theoretical investigation of a plausible synthetic pathway. The most probable route for the formation of the parent compound, 2-Prop-1-en-2-ylmorpholine, is the N-alkylation of morpholine with a suitable 2-substituted propene, such as 2-chloro-1-propene or 2-bromo-1-propene. This reaction would proceed through a nucleophilic vinylic substitution (SNV) mechanism. The subsequent protonation of the nitrogen atom would then yield the hydrochloride salt.
Proposed Synthetic Pathway: Nucleophilic Vinylic Substitution
The reaction between morpholine and a 2-halopropene is anticipated to be a bimolecular nucleophilic substitution at an sp2-hybridized carbon atom. Unlike the well-studied SN2 reaction at sp3 centers, SNV reactions have distinct mechanistic features. The direct backside attack characteristic of SN2 reactions is sterically hindered in vinylic systems due to the presence of the double bond. quora.commasterorganicchemistry.com
Computational studies on analogous SNV reactions suggest that the reaction likely proceeds through a concerted mechanism involving an in-plane attack by the nucleophile. researchgate.net In this proposed pathway, the lone pair of the nitrogen atom in morpholine attacks the carbon atom bearing the halogen, leading to a transition state where the C-N bond is forming and the C-X (where X is a halogen) bond is breaking simultaneously.
Computational Modeling of the Reaction
Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, providing insights into the geometries of reactants, transition states, and products, as well as the associated energy changes. researchgate.netmdpi.comvub.be For the N-alkylation of morpholine with 2-chloro-1-propene, a hypothetical computational study could be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to model the reaction in the gas phase and in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com
Reactant and Product Geometries
The initial reactants would be morpholine in its typical chair conformation and 2-chloro-1-propene. The product, 2-Prop-1-en-2-ylmorpholine, would feature a new C-N bond connecting the nitrogen of the morpholine ring to the central carbon of the prop-1-en-2-yl group. The geometry around the double bond in the product is expected to remain planar.
Transition State Analysis
The transition state (TS) is a critical point on the potential energy surface that connects the reactants and products. For the proposed SNV reaction, the TS would be characterized by a trigonal bipyramidal-like geometry around the central carbon atom, although distorted due to the constraints of the double bond. masterorganicchemistry.com The attacking nitrogen atom, the central carbon, the leaving chlorine atom, and the two adjacent carbon atoms of the vinyl group would lie roughly in the same plane.
Imaginary frequency calculations would confirm the structure as a true transition state, with the single imaginary frequency corresponding to the concerted breaking of the C-Cl bond and the formation of the C-N bond.
Hypothetical Computational Data
Table 1: Hypothetical Geometric Parameters of Key Species in the N-Alkylation of Morpholine with 2-Chloro-1-propene
| Parameter | Reactants | Transition State | Product |
| C-N Bond Length (Å) | - | ~2.10 | ~1.45 |
| C-Cl Bond Length (Å) | ~1.78 | ~2.35 | - |
| N-C-Cl Angle (°) | - | ~175 | - |
| C=C Bond Length (Å) | ~1.34 | ~1.35 | ~1.34 |
Note: The data in this table are hypothetical and are intended to be representative of values that might be obtained from a DFT calculation based on similar reported reactions.
Activation and Reaction Energies
The activation energy (ΔE‡) is the energy difference between the transition state and the reactants, which is a key determinant of the reaction rate. The reaction energy (ΔErxn) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
Table 2: Hypothetical Relative Energies (kcal/mol) for the N-Alkylation of Morpholine
| Energy Parameter | Gas Phase | Polar Aprotic Solvent (e.g., DMSO) |
| Activation Energy (ΔE‡) | 25 - 35 | 20 - 30 |
| Reaction Energy (ΔErxn) | -5 to -15 | -10 to -20 |
Note: These are estimated energy ranges based on computational studies of related SNV and SN2 reactions. Actual values would require specific calculations for this system.
Solvent Effects
The solvent can have a significant impact on the reaction mechanism and energetics. ucsb.edu For the N-alkylation of morpholine, a polar aprotic solvent would likely be employed to solvate the transition state, which is expected to have some degree of charge separation. Computational models incorporating solvent effects would likely show a stabilization of the transition state, leading to a lower activation energy compared to the gas phase. researchgate.netmdpi.com This is because polar solvents can better accommodate the partial charges that develop in the transition state.
Reactivity and Chemical Transformations of 2 Prop 1 En 2 Ylmorpholine;hydrochloride
Reactions at the Terminal Alkene Moiety
The isopropenyl group, a terminal alkene, is characterized by a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles and a participant in various addition and oxidative reactions.
Electrophilic Additions to the Isopropenyl Group
Electrophilic addition is a fundamental reaction of alkenes. libretexts.orgcsbsju.edu In this type of reaction, an electrophile accepts a pair of electrons from the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final addition product. The regioselectivity of this reaction often follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms. libretexts.orgyoutube.com
For 2-prop-1-en-2-ylmorpholine, the addition of an electrophile (E+) would be expected to form a more stable tertiary carbocation at the 2-position of the propyl chain. The subsequent attack of a nucleophile (Nu-) would lead to the corresponding addition product.
Table 1: Predicted Products of Electrophilic Addition to 2-Prop-1-en-2-ylmorpholine
| Reagent (E-Nu) | Predicted Major Product |
| H-Br | 2-Bromo-2-(morpholin-2-yl)propane |
| H-OH (in H₂O/H⁺) | 2-(Morpholin-2-yl)propan-2-ol |
Note: This table is based on general principles of electrophilic addition and does not represent experimentally verified data for 2-Prop-1-en-2-ylmorpholine;hydrochloride.
Catalytic Hydrogenation and Reduction Strategies
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. khanacademy.org The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. khanacademy.org
Applying this to 2-prop-1-en-2-ylmorpholine, catalytic hydrogenation would be expected to saturate the isopropenyl group to form 2-isopropylmorpholine.
Table 2: Predicted Product of Catalytic Hydrogenation
| Reagent | Catalyst | Predicted Product |
| H₂ | Pt, Pd, or Ni | 2-Isopropylmorpholine |
Note: This table is based on general principles of catalytic hydrogenation and does not represent experimentally verified data for this compound.
Oxidative Cleavage Reactions
The double bond of an alkene can be cleaved by strong oxidizing agents, leading to the formation of carbonyl compounds such as ketones, aldehydes, or carboxylic acids. libretexts.orglibretexts.org The products formed depend on the specific reagents and reaction conditions used. libretexts.orglumenlearning.com
Ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), is a common method for cleaving alkenes to yield aldehydes and ketones. lumenlearning.com For a terminal, disubstituted alkene like the isopropenyl group, this would be expected to yield a ketone and formaldehyde. Stronger oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄), would cleave the double bond and could further oxidize the resulting fragments. lumenlearning.com
Table 3: Predicted Products of Oxidative Cleavage
| Reagent | Expected Products |
| 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Morpholin-2-yl)ethanone and Formaldehyde |
| Hot, conc. KMnO₄ | (Morpholin-2-yl)acetic acid and Carbon dioxide |
Note: This table is based on general principles of oxidative cleavage and does not represent experimentally verified data for this compound.
Polymerization and Oligomerization Behavior
Alkenes, particularly vinyl and related monomers, can undergo polymerization to form long polymer chains. The isopropenyl group in 2-prop-1-en-2-ylmorpholine could potentially participate in polymerization reactions, such as free-radical, cationic, or anionic polymerization, depending on the initiator and reaction conditions. For instance, the polymerization of a related monomer, 2-isopropenyl-2-oxazoline (B30960), has been achieved through various mechanisms, including living anionic polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govresearchgate.netresearchgate.net However, no studies on the polymerization of 2-prop-1-en-2-ylmorpholine have been found.
Reactions Involving the Morpholine (B109124) Nitrogen
The morpholine ring contains a secondary amine nitrogen atom, which is nucleophilic due to the lone pair of electrons. This nitrogen can readily participate in reactions with electrophiles. As the starting material is a hydrochloride salt, the nitrogen will be protonated. To undergo the following reactions, the free base would need to be generated, typically by treatment with a base.
N-Alkylation and N-Acylation Reactions
N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides or other alkylating agents. researchgate.netgoogle.com This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The N-alkylation of morpholine with various alcohols over a heterogeneous catalyst has been reported. researchgate.netresearchgate.net It is expected that the nitrogen of 2-prop-1-en-2-ylmorpholine (as the free base) would react similarly.
N-Acylation: Secondary amines react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This is a common and efficient reaction. The N-acylation of various N-heterocycles, including indoles and carbazoles, has been well-documented, highlighting the general reactivity of secondary amines towards acylation. researchgate.netnih.gov The nitrogen atom of 2-prop-1-en-2-ylmorpholine would be expected to undergo acylation under standard conditions to yield the corresponding N-acylmorpholine derivative.
Table 4: Predicted Products of N-Alkylation and N-Acylation
| Reaction | Reagent | Predicted Product |
| N-Alkylation | Methyl iodide (CH₃I) | 4-Methyl-2-(prop-1-en-2-yl)morpholine |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1-(4-(Prop-1-en-2-yl)morpholin-2-yl)ethan-1-one |
Note: This table is based on general principles of N-alkylation and N-acylation of secondary amines and does not represent experimentally verified data for this compound.
Quaternization Reactions
Quaternization reactions involve the alkylation of the nitrogen atom in an amine to form a quaternary ammonium salt. For 2-prop-1-en-2-ylmorpholine, this would involve the reaction of the morpholine nitrogen with an alkylating agent. While this is a fundamental reaction for tertiary amines, no studies have been found that specifically describe the quaternization of this compound, nor are there data tables listing reactants, conditions, and yields for such a transformation.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Enamines can participate as dienophiles or as part of a diene system in cycloaddition reactions. The isopropenyl group in 2-prop-1-en-2-ylmorpholine could potentially act as a dienophile in Diels-Alder reactions. However, there are no published examples or research findings that confirm its participation in such reactions. Similarly, its involvement in 1,3-dipolar cycloadditions has not been documented. Without experimental evidence, it is impossible to provide details on reaction partners, conditions, or the stereochemical outcomes of any potential cycloaddition reactions.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Enamines can sometimes be utilized in these reactions. However, a thorough search of the scientific literature reveals no instances where this compound has been used as a substrate in any metal-catalyzed cross-coupling reactions. Consequently, there is no data on suitable catalysts, reaction conditions, or the scope of coupling partners for this specific compound.
Derivatization Strategies for Expanding Molecular Diversity
The development of derivatives from a core molecular scaffold is crucial for applications such as drug discovery and materials science. For 2-prop-1-en-2-ylmorpholine, derivatization could theoretically target the morpholine ring, the double bond, or the allylic position. Despite the potential for such modifications, there is no available research that outlines specific strategies or provides examples of derivatives that have been synthesized from this starting material.
Applications of 2 Prop 1 En 2 Ylmorpholine;hydrochloride in Organic Synthesis
Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds
The morpholine (B109124) moiety is a prevalent structural motif in a vast array of biologically active compounds and natural products. lifechemicals.com Consequently, functionalized morpholines like 2-prop-1-en-2-ylmorpholine serve as key starting materials for the elaboration of more complex heterocyclic frameworks. The isopropenyl group offers a reactive handle for a variety of chemical transformations, enabling the construction of fused or spirocyclic heterocyclic systems.
For instance, the double bond of the isopropenyl group can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, with suitable reaction partners. These reactions would lead to the formation of polycyclic structures incorporating the morpholine ring. Additionally, the double bond can be subjected to various oxidative cleavage or rearrangement reactions to introduce new functional groups, which can then be utilized for subsequent cyclization steps to build additional heterocyclic rings. The synthesis of quinoline (B57606) derivatives, for example, often involves cyclization reactions, highlighting a general strategy that could be adapted for morpholine-containing precursors. nih.gov
Utility in Constructing Polyfunctionalized Organic Molecules
The orthogonal reactivity of the isopropenyl group and the morpholine nitrogen allows for the stepwise or simultaneous introduction of multiple functionalities into a molecule. The nitrogen atom of the morpholine ring can undergo N-alkylation, N-arylation, or acylation reactions, while the isopropenyl group can be targeted by a different set of reagents.
This dual reactivity is advantageous for the synthesis of polyfunctionalized molecules with precise control over the placement of various chemical groups. For example, the morpholine nitrogen could be protected or incorporated into a larger structure, followed by the chemical modification of the isopropenyl group through reactions like hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to generate a diol. These transformations would yield highly functionalized morpholine derivatives that can serve as intermediates in multi-step syntheses.
Advanced Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 2-prop-1-en-2-ylmorpholine;hydrochloride can be considered an advanced intermediate. Its synthesis from simpler starting materials provides a platform for the subsequent production of high-value chemical entities. The morpholine ring itself is a desirable feature in many specialty chemicals due to its influence on properties like solubility and basicity. lifechemicals.com
The isopropenyl group allows for the introduction of chirality through asymmetric reactions, such as asymmetric hydrogenation or dihydroxylation. This would lead to enantiomerically enriched morpholine derivatives, which are highly sought after in the pharmaceutical and agrochemical industries. The ability to generate stereodefined C-substituted morpholines is a significant area of research.
Application in Medicinal Chemistry Building Block Libraries
The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is frequently found in a wide range of biologically active compounds, including approved drugs. nih.govnih.gov Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Therefore, derivatives of 2-prop-1-en-2-ylmorpholine are valuable additions to building block libraries for drug discovery.
The isopropenyl group provides a point of diversification, allowing for the rapid generation of a library of analogues through parallel synthesis. For example, the double bond can be used in transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents. This approach enables the exploration of the structure-activity relationship (SAR) of a particular pharmacophore. The synthesis of 2- and 3-trifluoromethylmorpholines has been highlighted as providing useful building blocks for drug discovery, underscoring the importance of substituted morpholines in this field. enamine.netresearchgate.net
Table 1: Examples of Commercially Available Drugs Containing the Morpholine Moiety
| Drug Name | Therapeutic Class |
| Phendimetrazine | Appetite Suppressant |
| Reboxetine | Antidepressant |
This table showcases the prevalence of the morpholine scaffold in pharmaceuticals. lifechemicals.com
Potential as a Monomer for Specialty Polymer Development
Perhaps one of the most significant applications of 2-prop-1-en-2-ylmorpholine lies in its potential as a monomer for the synthesis of specialty polymers. The isopropenyl group is susceptible to polymerization through various mechanisms, including radical, anionic, and cationic polymerization. capes.gov.bryoutube.com A structurally similar monomer, 2-isopropenyl-2-oxazoline (B30960) (iPOx), has been extensively studied and provides a strong precedent for the polymerization of 2-prop-1-en-2-ylmorpholine. mdpi.comresearchgate.net
Polymerization of 2-prop-1-en-2-ylmorpholine would result in a polymer with a hydrocarbon backbone and pendant morpholine rings. Such a polymer, poly(2-prop-1-en-2-ylmorpholine), would be expected to exhibit interesting properties due to the presence of the morpholine side chains. For instance, it could be water-soluble and biocompatible, making it a candidate for various biomedical applications. rsc.org
The pendant morpholine rings in the polymer chain can be further functionalized post-polymerization, allowing for the creation of a wide range of functional materials. This post-polymerization modification capability is a key feature of polymers derived from monomers like iPOx. mdpi.comresearchgate.net
Table 2: Potential Polymerization Methods for 2-Prop-1-en-2-ylmorpholine
| Polymerization Method | Initiator/Conditions | Resulting Polymer Structure |
| Radical Polymerization | AIBN, heat | Hydrocarbon backbone with pendant morpholine rings |
| Anionic Polymerization | Strong base | Hydrocarbon backbone with pendant morpholine rings |
| Cationic Polymerization | Lewis acid | Potential for ring-opening polymerization of the morpholine ring |
This table outlines plausible polymerization strategies based on the known reactivity of similar monomers.
The resulting polymers could find use in applications such as drug delivery, gene therapy, and as coatings for medical devices. The ability to control the molecular weight and architecture of the polymers through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as demonstrated for iPOx, would further enhance their utility. researchgate.net
Future Research Directions and Methodological Advances for 2 Prop 1 En 2 Ylmorpholine;hydrochloride
Development of Green Chemistry Approaches for its Synthesis
The pursuit of environmentally benign synthetic routes for 2-Prop-1-en-2-ylmorpholine;hydrochloride is a important area of future research. Traditional synthetic methods for related morpholine (B109124) and enamine structures often involve harsh reagents and generate significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives.
One promising approach involves a redox-neutral synthesis using ethylene (B1197577) sulfate. This method has been successfully applied to the synthesis of various morpholines from 1,2-amino alcohols in a one or two-step process that is high-yielding and utilizes inexpensive reagents. nih.govresearchgate.netresearchgate.net This strategy eliminates the need for hazardous reducing agents like aluminum or boron hydrides, which are common in traditional morpholine synthesis. researchgate.net
Another avenue for green synthesis is the use of microwave-assisted organic synthesis (MAOS). MAOS has been shown to accelerate reaction times, increase product yields, and enhance selectivity in the synthesis of morpholine-based chalcones and other derivatives. ijprems.commagtech.com.cnmdpi.com This technique offers a more energy-efficient and faster alternative to conventional heating methods.
Furthermore, solvent-free synthesis using techniques like ball milling presents a compelling green alternative for the enamine component of the target molecule. nih.gov Mechanochemical methods can lead to quantitative conversions in short reaction times without the need for catalysts or harmful solvents. nih.gov The exploration of these green methodologies for the synthesis of this compound could significantly reduce the environmental impact of its production.
| Green Synthesis Approach | Key Advantages | Potential Application to this compound |
| Redox-Neutral Synthesis with Ethylene Sulfate | High yields, inexpensive reagents, avoids hazardous reducing agents. nih.govresearchgate.netresearchgate.net | Synthesis of the morpholine ring from a suitable amino alcohol precursor. |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, increased yields, enhanced selectivity. ijprems.commagtech.com.cnmdpi.com | Rapid and efficient formation of the enamine or the final compound. |
| Solvent-Free Synthesis (Ball Milling) | Eliminates harmful solvents, quantitative conversions, short reaction times. nih.gov | Environmentally friendly synthesis of the enamine moiety. |
Exploration of Novel Catalytic Transformations Involving the Compound
The unique structural features of 2-Prop-1-en-2-ylmorpholine, namely the enamine and morpholine moieties, make it an intriguing substrate for novel catalytic transformations. A significant area of future research lies in exploring the synergistic potential of enamine and transition metal catalysis. This dual catalytic approach can unlock new reaction pathways that are not achievable with either catalyst alone. researchgate.netijprems.comnih.gov The enamine portion of the molecule can act as a nucleophile, while a transition metal catalyst can activate a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netijprems.comnih.gov
Furthermore, the development of new organocatalysts based on the morpholine scaffold itself is a promising research direction. While pyrrolidine-based catalysts are more common, morpholine-based organocatalysts have shown efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins. researchgate.netmdpi.com Investigating the catalytic activity of this compound or its derivatives in various organic transformations could lead to the discovery of novel and efficient catalytic systems.
Other catalytic strategies that warrant investigation for the synthesis and functionalization of this compound and its derivatives include:
Brønsted Acid Catalysis: This has been used for stereodivergent aza-Michael reactions to produce substituted morpholines. nih.gov
Copper-Catalyzed Three-Component Reactions: This approach allows for the synthesis of highly substituted morpholines from simple starting materials. mdpi.com
Gold-Catalyzed Cyclizations: Gold catalysts have been shown to be effective in the synthesis of morpholine and piperazine (B1678402) derivatives from alkynylamines and alkynylalcohols. enamine.net
High-Throughput Screening of Synthetic Methodologies
To accelerate the discovery of optimal synthetic routes to this compound and its derivatives, high-throughput screening (HTS) of synthetic methodologies is a crucial future direction. HTS allows for the rapid and parallel execution of a large number of experiments, making it an invaluable tool for reaction optimization. sci-hub.seresearchgate.net
Furthermore, the generation of compound libraries based on the 2-Prop-1-en-2-ylmorpholine scaffold can be greatly facilitated by high-throughput chemistry. There are established procedures for the solution-phase preparation of diverse morpholine libraries using robotic synthesis. magtech.com.cne3s-conferences.orgacs.org By combining a large collection of building blocks with automated synthesis platforms, vast chemical spaces can be explored to identify derivatives with desired properties. mdpi.commdpi.com
| High-Throughput Approach | Application to this compound | Potential Outcomes |
| Robotic Synthesis and AI | Automated optimization of reaction conditions (catalyst, solvent, temperature). researchgate.netijprems.comnih.gov | Identification of highly efficient and scalable synthetic routes. |
| Parallel Library Synthesis | Rapid generation of a diverse library of derivatives. magtech.com.cne3s-conferences.orgacs.org | Discovery of new compounds with tailored reactivity and properties. |
| Virtual Screening of Building Blocks | In silico selection of reactants for library synthesis. mdpi.commdpi.com | Focused and efficient exploration of chemical space. |
Advanced Spectroscopic and Computational Integration for Deeper Understanding
A deeper understanding of the structural, electronic, and reactive properties of this compound can be achieved through the integration of advanced spectroscopic techniques and computational methods. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable experimental data on molecular structure, computational chemistry, particularly Density Functional Theory (DFT), can offer profound insights into the underlying electronic structure and reactivity. mdpi.comresearchgate.net
Future research should focus on a combined experimental and theoretical approach. For instance, detailed NMR studies, including 2D techniques, can be used to elucidate the precise conformation and stereochemistry of the molecule. This experimental data can then be correlated with DFT calculations to build accurate models of the molecule's structure and dynamics. ijprems.comnih.gov
Computational studies can also be employed to:
Predict Spectroscopic Properties: Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data. mdpi.comnih.gov
Analyze Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reactions, providing insights into reaction kinetics and thermodynamics. magtech.com.cnnih.gov
Investigate Electronic Structure: Analysis of molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces can help in understanding the molecule's reactivity and intermolecular interactions. enamine.net
This integrated approach has been successfully used to study the reactions of other enamines and to analyze the properties of various morpholine derivatives. ijprems.comnih.govmdpi.com Applying these methods to this compound will provide a comprehensive understanding of its chemical behavior.
Strategic Design of Novel Derivatives with Tailored Reactivity
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. nih.govijprems.comnih.gov This makes the strategic design of novel derivatives of 2-Prop-1-en-2-ylmorpholine with tailored reactivity a highly promising area for future research.
By understanding the structure-activity relationships (SAR) of morpholine-containing compounds, it is possible to make strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gove3s-conferences.org The enamine moiety also offers a versatile handle for chemical modification, allowing for the introduction of a wide range of functional groups.
Future design strategies could focus on:
Modifying the Prop-1-en-2-yl Group: Introduction of different substituents on this group could modulate the electronic properties and steric hindrance of the enamine, thereby fine-tuning its reactivity.
Developing Bifunctional Molecules: The enamine and morpholine nitrogen can be used as points of attachment for other functional moieties, leading to the creation of bifunctional molecules with unique properties, such as novel organocatalysts. mdpi.com
The design of these new derivatives can be guided by computational modeling to predict their properties and potential reactivity before embarking on their synthesis. mdpi.com This rational design approach, coupled with efficient synthetic methodologies, will enable the creation of a diverse range of novel compounds based on the 2-Prop-1-en-2-ylmorpholine scaffold for a variety of applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of 2-Prop-1-en-2-ylmorpholine hydrochloride?
- Methodological Answer : A combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) is essential. HPLC with UV detection (e.g., RP-HPLC, as validated for apomorphine hydrochloride) ensures purity by resolving impurities and degradation products . NMR (¹H and ¹³C) confirms structural integrity, while MS provides molecular weight verification. Reference standards, such as those cataloged in pharmacopeial guidelines, should be used for calibration and quantification .
Q. How should researchers handle and store 2-Prop-1-en-2-ylmorpholine hydrochloride to prevent degradation?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C. Conduct stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways. Safety protocols from SDS guidelines recommend using personal protective equipment (PPE) and fume hoods to mitigate inhalation or dermal exposure risks .
Advanced Research Questions
Q. What methodologies are effective in identifying and characterizing synthetic byproducts or impurities in 2-Prop-1-en-2-ylmorpholine hydrochloride?
- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS to profile impurities. For example, oxidative stress testing with hydrogen peroxide can reveal epoxide or hydroxylated byproducts. Compare results to pharmacopeial impurity reference standards (e.g., EP or USP guidelines) to quantify and qualify unknown peaks .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of 2-Prop-1-en-2-ylmorpholine hydrochloride under different conditions?
- Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states, particularly for acid-catalyzed hydrolysis or nucleophilic substitution. Pair computational results with experimental kinetic studies (e.g., Arrhenius plots from thermal degradation experiments) to validate predictions. Surface adsorption studies, as applied to indoor chemistry interfaces, can also inform stability on material surfaces .
Q. What experimental approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of 2-Prop-1-en-2-ylmorpholine hydrochloride?
- Methodological Answer : Design controlled experiments to isolate variables such as pH, ionic strength, and solvent polarity. For solubility conflicts, use dynamic light scattering (DLS) to monitor aggregation states, or conduct phase-solubility analysis with buffered solutions. Cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry vs. shake-flask methods) .
Data Contradiction and Synthesis Optimization
Q. How can researchers optimize synthetic routes to minimize byproduct formation in 2-Prop-1-en-2-ylmorpholine hydrochloride?
- Methodological Answer : Screen catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF vs. THF) to improve reaction selectivity. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify critical intermediates. For morpholine ring formation, stepwise temperature control (e.g., 0°C for initiation, 25°C for completion) reduces side reactions like over-alkylation .
Q. What strategies address inconsistencies in reported biological activity data for 2-Prop-1-en-2-ylmorpholine hydrochloride derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, and solvent concentrations) across studies. Use orthogonal biological assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. Validate purity of test compounds via HPLC-ELSD (evaporative light scattering detection) to rule out impurity-driven artifacts .
Stability and Degradation Pathways
Q. What advanced techniques elucidate the degradation mechanisms of 2-Prop-1-en-2-ylmorpholine hydrochloride under oxidative stress?
- Methodological Answer : Combine LC-MS with radical trapping agents (e.g., TEMPO) to identify free radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy can detect transient radicals during autoxidation. Accelerated stability studies under oxygen-rich environments reveal peroxide formation, which correlates with NMR spectral shifts in the morpholine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
